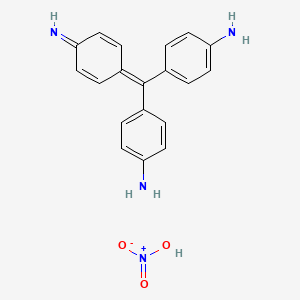

C.I Basic Red 9 mononitrate

Description

Historical Trajectories and Foundational Discoveries of Triarylmethane Dyes

The journey of triarylmethane dyes began in the mid-19th century, marking a pivotal moment in the history of synthetic organic chemistry. These dyes were among the first classes of synthetic colorants to be produced on an industrial scale. sci-hub.st Their discovery revolutionized the textile industry, offering a brilliant and diverse color palette that was previously unattainable with natural dyes. sci-hub.stscielo.br

The foundational structure of these dyes consists of a central carbon atom bonded to three aryl groups. dictionary.com The initial synthesis of fuchsine (also known as magenta) in 1858 by August Wilhelm von Hofmann is a landmark event. wikipedia.org This discovery paved the way for the development of a wide array of triarylmethane dyes, each with unique shades and properties achieved through modifications of the substituent groups on the aromatic rings. britannica.com The establishment of the triphenylmethane (B1682552) structure by Emil Fischer in 1878 was a crucial step in understanding the chemical nature of these dyes, including pararosaniline (C.I. Basic Red 9). nih.govbritannica.com

Despite their brilliance and high tinctorial strength, many early triarylmethane dyes exhibited poor fastness to light and washing, which limited their application on textiles like cotton and wool. sci-hub.st However, with the advent of synthetic fibers such as polyacrylonitrile (B21495), there was a renewed interest in these dyes as they showed improved fastness properties on these new materials. sci-hub.st

Nomenclature, Synonyms, and Classification within Dye Chemistry

The nomenclature of synthetic dyes can be complex, with a single compound often known by various names. C.I. Basic Red 9 is a prime example of this, with a multitude of synonyms used across different industries and scientific disciplines.

| Identifier Type | Identifier |

| C.I. Name | C.I. Basic Red 9 nih.gov |

| C.I. Number | 42500 nih.govca.gov |

| CAS Number | 569-61-9 (for hydrochloride) ca.gov |

| Chemical Name | 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline nih.gov |

Synonyms:

Pararosaniline nih.govwikipedia.org

Parafuchsine nih.gov

Basic Parafuchsine haz-map.com

Magenta O sigmaaldrich.com

Within the broader classification of dyes, C.I. Basic Red 9 falls under the category of triarylmethane dyes. sci-hub.stdyes-pigment.com This class is further subdivided based on the number and type of amino and hydroxyl groups attached to the aryl rings. sci-hub.st Specifically, it is a triamino-triarylmethane dye. sci-hub.st

C.I. Basic Red 9 is chemically identical to pararosaniline. nih.govwikipedia.org Pararosaniline is one of the primary components of basic fuchsin and is distinguished by its chemical structure, which lacks the methyl groups present in other fuchsin constituents like rosaniline and new fuchsine. wikipedia.orgwikipedia.org It is prepared through the condensation of aniline (B41778) with p-aminobenzaldehyde or the oxidation of 4,4'-bis(aminophenyl)methane in the presence of aniline. wikipedia.org The mononitrate salt of C.I. Basic Red 9 is a specific formulation of this dye.

Basic Fuchsin is not a single chemical entity but rather a mixture of several triarylmethane dyes. wikipedia.orghimedialabs.com The primary components of Basic Fuchsin are pararosaniline (C.I. Basic Red 9), rosaniline, new fuchsine, and magenta II. wikipedia.orgmacsenlab.com The relative proportions of these components can vary between different batches and manufacturers, leading to variations in the performance of the dye for specific applications. wikipedia.org For instance, formulations of Basic Fuchsin intended for the preparation of Schiff reagent, a crucial tool in histological staining, must have a high content of pararosaniline to be effective. wikipedia.orgdiscofinechem.com

The composition of Basic Fuchsin is a critical factor in its application. For example, in the Ziehl-Neelsen stain for identifying acid-fast bacteria, the specific blend of fuchsin congeners influences the intensity and stability of the stain. macsenlab.com Therefore, understanding the role and identity of C.I. Basic Red 9 as pararosaniline is fundamental to appreciating the chemical properties and applications of Basic Fuchsin.

Structure

3D Structure of Parent

Properties

CAS No. |

61467-64-9 |

|---|---|

Molecular Formula |

C19H18N4O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;nitric acid |

InChI |

InChI=1S/C19H17N3.HNO3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;2-1(3)4/h1-12,20H,21-22H2;(H,2,3,4) |

InChI Key |

IAAAHGSYZYMPLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[N+](=O)(O)[O-] |

Related CAS |

479-73-2 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursor Pathways

Established Synthetic Routes for C.I. Basic Red 9

The industrial synthesis of C.I. Basic Red 9, or pararosaniline, has evolved through various methods, with two prominent routes involving aniline-formaldehyde condensation and the use of nitrobenzene (B124822) as an oxidizing agent. These methods are designed to construct the central carbon atom of the triphenylmethane (B1682552) scaffold and introduce the necessary amino groups.

Another significant industrial method for the synthesis of C.I. Basic Red 9 involves the use of nitrobenzene as an oxidizing agent in a reaction mixture containing aniline (B41778) and p-toluidine (B81030). In this process, the methyl group of p-toluidine provides the central carbon atom of the dye. The reaction is typically carried out at elevated temperatures, and nitrobenzene is reduced to aniline in the process.

Metallic compounds, such as iron or ferrous chloride, are often employed in these reactions. These metallic species can act as catalysts, facilitating the complex redox reactions that occur. For instance, iron can participate in single-electron transfer processes, aiding in the oxidative coupling of the aromatic amines and the formation of the triphenylmethane structure. The presence of these metallic catalysts is crucial for achieving high yields and directing the reaction towards the desired product. One established method involves heating 4-(4-Aminobenzyl)benzenamine and aniline with aniline hydrochloride and ferric chloride at 170°C.

Isolation and Purification Techniques in Laboratory and Industrial Synthesis

The crude C.I. Basic Red 9 obtained from synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. The purification protocol can vary between laboratory and industrial scales.

A common industrial purification process for pararosaniline hydrochloride, a closely related salt, involves a multi-step procedure to achieve high purity. This process can be adapted for the purification of other salts, including the mononitrate. The typical steps are as follows:

Dissolution and Initial Filtration : The crude industrial-grade product is dissolved in a dilute mineral acid solution, such as hydrochloric acid, and heated. This is followed by cooling and filtration to remove insoluble impurities.

Precipitation of the Free Base : A solution of a strong base, like sodium hydroxide (B78521), is added to the filtrate to neutralize the acid and precipitate the free base of pararosaniline as a crystal.

Reaction to Form the Desired Salt : The purified crystalline precipitate is then reacted with the desired acid under heating to form the final, purified salt. For C.I. Basic Red 9 mononitrate, this would involve reacting the pararosaniline base with nitric acid.

Crystallization and Drying : The final product is obtained through crystallization from the reaction mixture, followed by filtration and drying.

In a laboratory setting, purification might involve techniques such as recrystallization from appropriate solvents or column chromatography to achieve a high degree of purity for analytical or research purposes.

Below is an interactive data table summarizing the purification steps for industrial pararosaniline hydrochloride.

| Step | Process | Reagents | Outcome |

| 1 | Dissolution & Filtration | Industrial Pararosaniline HCl, Hydrochloric Acid Solution | Removal of insoluble impurities |

| 2 | Neutralization & Precipitation | Sodium Hydroxide Solution | Formation of purple crystal precipitate of the free base |

| 3 | Salt Formation | Hydrochloric Acid | Formation of yellow-green needle-like crystals of purified Pararosaniline HCl |

Derivatization Strategies and Salt Formation Chemistry

The properties of C.I. Basic Red 9 can be modified through derivatization, with salt formation being a primary strategy to alter its solubility and other characteristics.

The formation of the mononitrate salt of C.I. Basic Red 9 is achieved by reacting the pararosaniline free base with one equivalent of nitric acid. This acid-base reaction results in the protonation of one of the amino groups, forming the corresponding nitrate (B79036) salt.

The introduction of the nitrate anion can influence several properties of the compound. Nitrate salts are generally known for their high thermal stability. The presence of the nitrate group can also affect the solubility of the dye in different solvent systems. For instance, the conversion of pararosaniline hydrochloride to the nitrate salt can be achieved by adding concentrated aqueous sodium nitrate to the reaction mixture. This pararosaniline nitrate can then be isolated and used in further reactions, such as the synthesis of the pararosaniline carbinol base by treatment with a strong base. The choice of the counter-ion is a critical factor in tailoring the physical properties of the dye for specific applications.

A significant derivatization of C.I. Basic Red 9 for research, particularly in histochemistry, is the formation of hexazonium pararosaniline. This derivative is generated by the reaction of pararosaniline with nitrous acid. researchgate.net The three primary amino groups of the pararosaniline molecule undergo diazotization to form a tris-diazonium salt. researchgate.net

This hexazonium salt is a valuable reagent in enzyme histochemistry. researchgate.net The diazonium groups are highly reactive and can couple with electron-rich compounds, such as phenols and naphthols, which are often products of enzyme activity. This coupling reaction forms intensely colored azo dyes at the site of enzyme activity, allowing for the precise localization of enzymes within tissue samples. researchgate.net The stability and reactivity of hexazonium pararosaniline make it a powerful tool for visualizing specific biological processes. researchgate.net

Molecular Architecture and Mechanistic Insights into Optical Phenomena

Structural Basis for Chromophoric and Fluorochromic Attributes

C.I. Basic Red 9 is the common name for pararosaniline, typically in a salt form such as the mononitrate or hydrochloride. nih.govwikipedia.orgiarc.fr The core of the molecule is a triarylmethane structure, where a central carbon atom is bonded to three aminophenyl (aniline) rings. wikipedia.org This extended system of alternating single and double bonds forms a large, delocalized π-electron system, which is the fundamental structural feature responsible for the dye's color. This part of the molecule is known as the chromophore. longdom.org

The structure can be depicted as a resonance hybrid, where the positive charge is not localized on a single atom but is spread across the entire conjugated system, including the central carbon and the nitrogen atoms of the imino and amino groups. wikipedia.org This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb photons of lower energy light, which fall within the visible spectrum, leading to its characteristic magenta color.

The amino groups (-NH₂) attached to the phenyl rings act as auxochromes. longdom.org These groups are electron-donating and serve to enhance and modify the color produced by the chromophore. They effectively extend the conjugated system, further lowering the HOMO-LUMO energy gap and shifting the absorption maximum to longer wavelengths (a bathochromic shift).

The same delocalized electronic system that accounts for its color is also responsible for its fluorescent properties. nih.govontosight.ai After absorbing light and reaching an excited electronic state, the molecule can relax by emitting a photon, a process known as fluorescence. C.I. Basic Red 9 is known for its bright red-to-pink fluorescence, making it useful as a fluorochrome in various scientific applications. nih.govontosight.ai

Table 1: Chemical Identification of C.I. Basic Red 9

| Identifier Type | Value | Source |

|---|---|---|

| Common Name | C.I. Basic Red 9 | nih.goviarc.fr |

| Synonyms | Pararosaniline, Parafuchsin | nih.govwikipedia.org |

| CAS Number | 569-61-9 (hydrochloride) | wikipedia.org |

| C.I. Number | 42500 | wikipedia.org |

| Chemical Class | Triarylmethane Dye | nih.gov |

Influence of Ionic Character on Spectroscopic Behavior

C.I. Basic Red 9 mononitrate is an ionic salt composed of the organic cation, pararosaniline(1+), and the inorganic mononitrate anion (NO₃⁻). nih.govontosight.ai This ionic character is fundamental to its classification as a "basic" dye and significantly influences its spectroscopic properties in solution. The cationic nature allows it to bind strongly to anionic substrates, a key feature in its application for dyeing materials like polyacrylonitrile (B21495) fibers. iarc.fr

The precise position of the absorption maximum (λmax) and the intensity of the fluorescence are therefore sensitive to the dye's immediate molecular environment. Changes in pH, solvent polarity, or the presence of other ions can perturb the delocalized π-electron system, affecting the energy of the electronic transitions and thus modifying the observed color and fluorescence. acs.org For instance, the protonation state of the amino auxochromes is pH-dependent and directly impacts the electronic structure and spectroscopic output.

Theoretical and Computational Studies on Molecular Conformation and Electronic States

Modern computational chemistry provides powerful tools for understanding the structure-property relationships of dye molecules like C.I. Basic Red 9 mononitrate at a sub-atomic level. Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model its molecular conformation and electronic states. acs.orgucl.ac.uk

These computational studies can predict the most stable three-dimensional arrangement of the atoms in the pararosaniline cation, including the propeller-like twist of the phenyl rings around the central carbon atom. This conformation minimizes steric hindrance between the rings.

Furthermore, theoretical calculations can determine the energies and shapes of the molecular orbitals, most importantly the HOMO and LUMO. The calculated energy difference between these frontier orbitals (the HOMO-LUMO gap) directly correlates with the color of the dye and can be used to predict its absorption spectrum. acs.org These predictions can then be compared with experimental data from UV-visible spectrophotometry to validate and refine the computational models. acs.orgfda.gov

Computational methods also allow for the simulation of electronic transitions, providing insight into the nature of the excited states and the mechanisms of light absorption and fluorescence. Molecular docking studies, a type of computational simulation, have been used to investigate how related dye molecules interact with biological macromolecules like DNA, predicting binding modes and affinities based on molecular conformation and electronic properties. mdpi.com

Table 2: Computed Molecular Properties of Pararosaniline (the Cation of C.I. Basic Red 9)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₈N₃⁺ (Cation) | nih.gov |

| Molar Mass (HCl salt) | 323.8 g/mol | nih.gov |

| Exact Mass (HCl salt) | 323.1189253 Da | nih.gov |

| IUPAC Name (Parent) | 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline | nih.gov |

Advanced Applications in Scientific Disciplines

Methodological Contributions to Histochemistry and Cellular Biology

C.I. Basic Red 9 mononitrate is integral to several staining techniques that are foundational to histochemistry and cellular biology. Its ability to impart a distinct color to specific cellular components allows for the microscopic differentiation and identification of various cell types and microorganisms.

In microbiology, differential staining procedures are crucial for distinguishing between different types of bacteria, thereby aiding in their classification and identification. C.I. Basic Red 9 is a key ingredient in the dyes used for some of these essential techniques.

The Gram stain is a fundamental differential staining technique used to classify bacteria into two main groups: Gram-positive and Gram-negative. This classification is based on the chemical and physical properties of their cell walls. While safranin is the most commonly used counterstain in the Gram procedure, basic fuchsin, which contains C.I. Basic Red 9, serves as a potent alternative. nih.gov

After the application of the primary stain (crystal violet) and a mordant (iodine), a decolorizer is used. Gram-positive bacteria, with their thick peptidoglycan layer, retain the crystal violet-iodine complex and appear purple. uzhnu.edu.ua Gram-negative bacteria, having a thinner peptidoglycan layer and an outer lipopolysaccharide membrane, are decolorized. uzhnu.edu.ua The counterstain is then applied to color these decolorized bacteria, making them visible.

Basic fuchsin is recognized as a more intense counterstain than safranin, imparting a deeper red or magenta color to Gram-negative organisms. nih.govnih.gov This intensity is particularly advantageous for visualizing weakly staining Gram-negative bacteria, such as some anaerobes and Bordetella. nih.gov The enhanced staining facilitates clearer differentiation and identification under a microscope.

Table 1: Comparison of Counterstains in Gram Staining

| Feature | Safranin | Basic Fuchsin (containing C.I. Basic Red 9) |

| Staining Intensity | Standard | More intense |

| Color Imparted | Pink to red | Deep red to magenta |

| Primary Application | Routine Gram staining | Weakly staining Gram-negative bacteria, anaerobes |

Acid-fast staining is a critical differential staining technique employed to identify bacteria of the genus Mycobacterium, including the causative agents of tuberculosis and leprosy. These bacteria possess a unique cell wall rich in mycolic acids, which are waxy substances that resist conventional staining methods like the Gram stain.

The most common acid-fast staining technique is the Ziehl-Neelsen method. In this procedure, the primary stain is carbol fuchsin, a solution of basic fuchsin (containing C.I. Basic Red 9) dissolved in phenol. The application of heat is crucial as it facilitates the penetration of the carbol fuchsin through the waxy cell wall of the acid-fast bacteria.

Once stained, the acid-fast organisms are not easily decolorized by acid-alcohol, a stringent decolorizing agent. This resistance is the hallmark of acid-fastness. Non-acid-fast bacteria, lacking the waxy cell wall, are readily decolorized and are then counterstained, typically with methylene (B1212753) blue, to provide a contrasting background. The result is that acid-fast bacilli appear bright red against a blue background.

Modifications of this technique, such as the Kinyoun (cold) method, also utilize carbol fuchsin but with a higher concentration of phenol, eliminating the need for heating.

Application in Histological and Cytological Research

Beyond microbiology, C.I. Basic Red 9 mononitrate plays a vital role in the staining of tissues and cells for histological and cytological examination, enabling the visualization of specific cellular components and aiding in diagnostics.

The Schiff reagent, a cornerstone in histochemistry, is used for the detection of aldehydes. Its preparation involves the treatment of basic fuchsin (specifically the pararosaniline component, which is chemically similar to C.I. Basic Red 9) with sulfurous acid. This process results in the decolorization of the fuchsin dye.

The mechanism of aldehyde detection by the Schiff reagent is a two-step process. First, the colorless Schiff reagent reacts with aldehyde groups present in the tissue or cell sample. This reaction restores the quinoid structure of the dye, resulting in the formation of a new, stable, and brightly colored magenta compound at the site of the aldehyde.

A prominent application of this reaction is in the Periodic acid-Schiff (PAS) stain, which is used to detect polysaccharides such as glycogen, and mucosubstances in tissues. In the PAS technique, periodic acid is first used to oxidize 1,2-glycol groups in carbohydrates to aldehydes. These newly formed aldehydes are then visualized by the Schiff reagent, appearing as a magenta color. Another significant use is in the Feulgen reaction, which specifically stains DNA. Mild acid hydrolysis is used to remove purine (B94841) bases from the DNA, unmasking aldehyde groups on the deoxyribose sugar, which then react with the Schiff reagent. nih.govwikipedia.orghistologyguide.com

Table 2: Key Steps in Aldehyde Detection using Schiff Reagent

| Step | Reagent/Process | Purpose | Result |

| 1. Aldehyde Generation (Optional) | Periodic Acid (PAS) or Mild Acid Hydrolysis (Feulgen) | To create aldehyde groups from specific macromolecules (carbohydrates or DNA). | Formation of aldehyde groups in the target molecules. |

| 2. Staining | Schiff Reagent | To react with the aldehyde groups. | Formation of a colorless intermediate product. |

| 3. Color Development | Reaction with Aldehydes | Restoration of the dye's quinoid structure. | Appearance of a stable, bright magenta color at the location of the aldehydes. |

In the field of gynecologic cytology, the analysis of cellular material from the female genital tract is crucial for the detection of precancerous and cancerous conditions. While the Papanicolaou stain is the most widely used method for general cytological screening, specialized techniques are employed for more specific analyses.

One such specialized application involving a derivative of C.I. Basic Red 9 is the Feulgen stain for the quantitative analysis of DNA in endometrial cells. nih.govnih.gov The Feulgen reaction, as previously described, utilizes the Schiff reagent (prepared from pararosaniline) to specifically stain DNA. The intensity of the resulting magenta stain is directly proportional to the amount of DNA present in the cell nucleus. wikipedia.org

This quantitative aspect is particularly valuable in endometrial cytology for assessing DNA ploidy, which refers to the number of sets of chromosomes in a cell. Cancer cells often exhibit aneuploidy, an abnormal number of chromosomes. By measuring the DNA content of endometrial cells using Feulgen cytophotometry, it is possible to detect DNA heteroploidy, which can be an indicator of endometrial cancer or its precursors. nih.gov This objective, quantitative data complements the morphological assessment provided by routine staining methods and can aid in the early detection and diagnosis of endometrial pathologies. nih.govnih.gov

Utility in Counterstaining Procedures (e.g., Prussian Blue Applications)

In histology and cytology, C.I. Basic Red 9 is a fundamental component of various staining protocols designed to provide contrast and highlight specific cellular structures. nih.gov It is a major constituent of Basic Fuchsin, which is employed in well-established methods like the periodic acid-Schiff (PAS) stain for visualizing carbohydrates and the Feulgen stain for DNA. wikipedia.orgnih.gov

The compound's role extends to counterstaining in histochemical reactions, such as the Perls' Prussian blue method. The Prussian blue technique is used to detect the presence of ferric iron (Fe³⁺) in tissue specimens, which appears as characteristic blue or purple deposits. To visualize the surrounding cellular morphology and provide context to the iron deposits, a counterstain is applied. C.I. Basic Red 9 can be used for this purpose, staining cell nuclei and cytoplasm in shades of red or pink, thereby creating a clear visual distinction between the iron deposits and the background tissue architecture. sigmaaldrich.com

Utilization as a Fluorescent Probe in Advanced Imaging Techniques

Beyond its use in traditional light microscopy, C.I. Basic Red 9 mononitrate possesses inherent fluorescent properties that allow for its use as a fluorochrome in advanced imaging. nih.gov Fluorescent probes function by absorbing photons of a specific wavelength (excitation) and subsequently emitting light at a longer wavelength (emission). uci.edu This phenomenon allows for the highly sensitive detection of specific targets in biological systems. nih.govresearchgate.net

C.I. Basic Red 9 exhibits several absorption maxima, with a significant peak in the visible spectrum around 542-549 nm. medchemexpress.comsielc.comresearchgate.net Upon excitation at or near this wavelength, the molecule emits fluorescence, enabling its visualization with fluorescence microscopy. This property is particularly valuable for tracking specific proteins or molecules to which the dye can be conjugated. medchemexpress.com While its quantum yield may be lower than that of more specialized fluorescent dyes, its utility as a biological stain that is also fluorescent provides a dual functionality in certain experimental designs.

Table 1: Spectroscopic Properties of C.I. Basic Red 9 Mononitrate

| Property | Wavelength (nm) | Reference |

|---|---|---|

| UV-Vis Absorption Maxima (in acidic mobile phase) | 204, 236, 288, 542 | sielc.com |

| Maximum Absorption (in aqueous solution) | 546 - 549 | medchemexpress.comresearchgate.netnih.gov |

Role as an Analytical Reagent in Chemical Detection and Quantification

One of the most significant applications of C.I. Basic Red 9 is its role as a chromogenic reagent in analytical chemistry, particularly for colorimetric sensing. researchgate.netresearchgate.net Colorimetric methods are valued for their simplicity, cost-effectiveness, and the ability to provide visual or spectrophotometric quantification of a target analyte.

The fundamental principle behind the use of C.I. Basic Red 9 in colorimetric sensing is its ability to undergo a distinct, measurable color change upon reaction with a specific analyte. illinois.edu In its bleached or leuco form (colorless), the dye's central carbon atom is saturated, disrupting the conjugated system of electrons responsible for its color. The introduction of a target analyte can trigger a chemical reaction that restores this conjugation, leading to the formation of a brightly colored product whose intensity is directly proportional to the analyte's concentration.

C.I. Basic Red 9 is a key reagent for the detection of both aldehydes and sulfur dioxide.

Aldehydes: The compound is famously used in the Schiff test for aldehydes. wikipedia.org The Schiff reagent is prepared by treating Basic Red 9 with a sulfite (B76179), which decolorizes it. In the presence of an aldehyde, a complex reaction occurs that regenerates a violet-colored quinoid structure. illinois.edu This reaction is highly sensitive and is used for both qualitative and quantitative analysis of various aldehydes, including formaldehyde (B43269). escholarship.orgepa.gov Analytical chips and sensor arrays have been developed using pararosaniline to detect medium-chain aldehydes in gas phases, such as in breath analysis for disease monitoring. researchgate.netnih.gov

Sulfur Dioxide: The modified West-Gaeke method is a standard and widely recognized procedure for measuring atmospheric sulfur dioxide (SO₂). egyankosh.ac.inijfmr.com In this method, SO₂ from an air sample is first absorbed into a solution of potassium tetrachloromercurate, forming a stable dichlorosulfitomercurate complex. tandfonline.comcornell.edu This complex is then reacted with an acid-bleached pararosaniline reagent and formaldehyde. osti.gov The reaction forms a highly colored pararosaniline methyl sulfonic acid, which has a strong absorbance peak that can be measured spectrophotometrically to determine the initial SO₂ concentration. ijfmr.comgoogle.com

The utility of C.I. Basic Red 9 extends to the detection of other important analytes like ozone and sulfites.

Ozone: As a strong oxidizing agent, ozone can react with the leuco form of C.I. Basic Red 9, causing an oxidative reaction that restores the dye's conjugated system and, therefore, its color. This principle allows for its use in the colorimetric determination of ozone concentrations. researchgate.netresearchgate.net

Sulfite: The determination of sulfite is based on the same chemical reaction used for SO₂ detection. researchgate.netresearchgate.net An improved photometric method involves the reaction of sulfite with pararosaniline and formaldehyde to form a purple-colored product. oup.com This method can be applied to determine sulfite concentrations in various samples, including food products like vinegar. researchgate.net

The reliability and sensitivity of the pararosaniline method have led to its integration into official environmental monitoring protocols for air quality assessment. cornell.edu The U.S. Environmental Protection Agency (EPA) recognizes the pararosaniline method as a reference method for determining sulfur dioxide in the atmosphere. cornell.edu

The methodology involves drawing a known volume of ambient air through an impinger containing an absorbing solution (potassium tetrachloromercurate) for a specified period, which can range from 30 minutes to 24 hours. egyankosh.ac.incornell.edu This process captures the gaseous SO₂. The collected samples are then transported to a laboratory for analysis. By reacting the solution with the acid-bleached pararosaniline and formaldehyde reagent and measuring the resulting color intensity, a precise concentration of SO₂ in the original air sample can be calculated. ijfmr.comtandfonline.com This robust methodology is crucial for regulatory compliance and for assessing the impact of pollution on public health and the environment.

Table 2: Summary of Analytical Applications

| Analyte | Method/Principle | Application | Reference |

|---|---|---|---|

| Sulfur Dioxide (SO₂) | West-Gaeke Method: Forms a colored pararosaniline methyl sulfonic acid. | Environmental air monitoring | egyankosh.ac.incornell.edu |

| Aldehydes (e.g., Formaldehyde) | Schiff Test: Reaction with bleached pararosaniline to form a violet quinoid dye. | Chemical analysis, breath analysis | wikipedia.orgillinois.edu |

| Sulfite (SO₃²⁻) | Pararosaniline-Formaldehyde Reaction: Forms a purple-colored complex. | Food analysis, water quality | oup.comresearchgate.net |

| Ozone (O₃) | Colorimetric detection via oxidation of the leuco dye form. | Analytical chemistry | researchgate.netresearchgate.net |

Colorimetric Sensing Principles for Diverse Analytes

Contributions to Dyeing Science and Technology for Specific Substrates

C.I. Basic Red 9 mononitrate has been utilized in the dyeing of various materials, including textiles, leather, and paper. nih.govnih.gov Its chemical nature as a cationic dye governs its interaction with different substrates, leading to specific application techniques and outcomes in dyeing technology.

The dyeing of protein fibers such as silk and wool with C.I. Basic Red 9 is governed by the inherent chemical structures of both the dye and the fibers. Wool and silk are complex proteins composed of various amino acids, which provide both acidic (carboxyl -COOH) and basic (amino -NH2) functional groups. p2infohouse.org This amphoteric nature allows them to interact with different types of dyes under specific conditions.

C.I. Basic Red 9 is a basic dye, meaning its molecule carries a positive charge, making it cationic. The primary mechanism for its attachment to protein fibers is through strong electrostatic interactions. The amino acid residues within the protein fibers contain carboxylate groups (-COO⁻). The positively charged cationic dye molecules are strongly attracted to these negatively charged sites, forming ionic bonds, also known as salt linkages. p2infohouse.org

Adsorption: The dye molecules first move from the dyebath to the surface of the fiber. woolwise.comijche.com

Diffusion: The dye then penetrates the fiber structure, moving from the surface into the interior. woolwise.comijche.com

The pH of the dyebath is a critical parameter. Adjusting the acidity or alkalinity of the dyeing solution alters the charge on the protein fibers, thereby influencing the rate and extent of dye uptake. p2infohouse.org While protein fibers become net positively charged in highly acidic conditions (favoring anionic acid dyes), the presence of anionic carboxylate groups allows for the effective fixation of cationic basic dyes under controlled pH environments. p2infohouse.orgnih.gov

| Parameter | Description of Interaction with C.I. Basic Red 9 |

|---|---|

| Primary Bonding Force | Ionic Bonding (Salt Linkage) between the cationic dye (+) and anionic carboxylate groups (-COO⁻) on the protein fiber. |

| Secondary Forces | Van der Waals forces and Hydrogen bonding. nih.gov |

| Fiber Substrates | Protein fibers such as Wool and Silk. nih.gov |

| Key Dyebath Factor | pH, which controls the ionization of the fiber's functional groups and influences dye affinity. p2infohouse.org |

| Dyeing Stages | Adsorption to fiber surface followed by diffusion into the fiber interior. woolwise.comijche.com |

Leather Dyeing C.I. Basic Red 9 is used in leather coloration, where it is valued for its ability to produce vibrant shades. nih.gov As a basic dye, it is also referred to as a penetrating or aniline (B41778) dye. primachemicals.com These dyes are typically water-soluble and penetrate deep into the leather fibers, resulting in a uniform and long-lasting finish that does not conceal the natural grain and texture of the material. primachemicals.com This makes it particularly suitable for high-quality substrates like full-grain, top-grain, and vegetable-tanned leather. primachemicals.com

The conventional leather dyeing process begins with surface preparation, which involves cleaning the leather and, if necessary, using a deglazer to remove any existing finishes that could impede dye penetration. primachemicals.com The dye is then typically applied in a rotating drum, which allows for even agitation and consistent color application. sdc.org.uk

An advanced application in leather technology involves the simultaneous use of acid (anionic) and basic (cationic) dyes from a single, common alkaline dyebath (pH 8-10). google.com This innovative process overcomes the typical issue of precipitation that occurs when oppositely charged dyes are mixed. google.com The method results in very deep and brilliant shades in a simplified one-bath process, avoiding the risks and complexities of multi-stage dyeing procedures. google.com

The following table, derived from patent data, compares the results of this novel single-bath alkaline method (la) with other dyeing techniques, demonstrating its superior performance in achieving brilliance and depth of color on leather. google.com

| Property | Method la (Alkaline Acid/Basic Mix) | Method lc (Anionic pre-dye, Cationic after-dye) | Method le (Powder Mix, no liquor) |

|---|---|---|---|

| Depth of Color | 9 | 7 | 8 |

| Brilliance | 8 | 7 | 7 |

| Coloring | 8 | 5 | 6 |

| Lightfastness (20h) | 5 | 5 | 5 |

| Wet Rubbing Fastness | 3 | 2 | 3 |

| Dry Rubbing Fastness | 3-4 | 3-4 | 3-4 |

Paper Dyeing In the paper industry, C.I. Basic Red 9 is used for coloration, particularly for pulps that have a high lignin (B12514952) content, such as unbleached or mechanical pulps. sdc.org.ukchinainterdyes.com Lignin and other components in these pulps are anionic, giving them a strong, natural affinity for cationic basic dyes like Basic Red 9. sdc.org.ukgoogle.com This interaction allows for efficient fixation of the dye to the paper fibers.

The application of dyes in papermaking can be accomplished through two primary methods:

Batch Dyeing: In this older method, powdered dye is added directly to the paper stock early in the process, such as in the pulper or a mixing chest. sdc.org.uk This can lead to issues with control, consistency, and effluent contamination. sdc.org.uk

Continuous Dyeing: A more modern and efficient approach involves the continuous metering of liquid dye into the flow of paper stock much later in the system, often just before the headbox of the paper machine. sdc.org.ukchinainterdyes.com This method provides significantly better shade control, reduces system contamination, and allows for faster color changes. sdc.org.uk

Basic dyes are known for producing very bright shades on paper, but they can exhibit poor fastness to light. google.com

Environmental Dynamics and Remediation Strategies

Environmental Occurrence and Distribution Patterns

C.I. Basic Red 9, a synthetic dye primarily used in the textile, leather, paper, and plastics industries, is a recognized environmental contaminant frequently detected in industrial wastewater. Its release into aquatic ecosystems is a significant concern due to its potential carcinogenic properties and its persistence in the environment. The distribution of C.I. Basic Red 9 is largely associated with the effluents from manufacturing and dyeing facilities.

Occupational exposure to this compound can also occur in industrial settings through inhalation and dermal contact. Studies have estimated airborne concentrations of the active colorant in textile plants, highlighting the potential for localized atmospheric distribution. While C.I. Basic Red 9 is not known to occur naturally, its widespread industrial use has led to its presence in various environmental compartments, necessitating effective remediation strategies.

Degradation Pathways and Transformation Product Analysis

The degradation of C.I. Basic Red 9 can proceed through various biotic and abiotic pathways, leading to the formation of several transformation products. The complexity of the dye's molecular structure, characterized by a central triphenylmethane (B1682552) core, makes it relatively resistant to complete mineralization.

Anaerobic Degradation Mechanisms and Metabolite Identification

Under anaerobic conditions, C.I. Basic Red 9 is known to break down into potentially hazardous aromatic amines. researchgate.net This reductive cleavage of the dye's chromophore is a primary degradation mechanism in oxygen-depleted environments, such as sediments and certain wastewater treatment stages. The resulting aromatic amines are often more toxic and mobile than the parent dye molecule, posing a secondary contamination risk. The identification of these specific metabolites is a critical area of research to fully understand the environmental fate of C.I. Basic Red 9.

Advanced Remediation and Removal Technologies

The removal of C.I. Basic Red 9 from industrial effluents is a significant challenge that has prompted the development of various advanced remediation technologies. These can be broadly categorized into bioremediation and physico-chemical approaches.

Bioremediation Potential of Microbial Systems

Bioremediation utilizes the metabolic capabilities of microorganisms to break down or transform hazardous compounds into less toxic substances. This approach is considered a cost-effective and environmentally friendly alternative to conventional treatment methods.

Role of Bacteria, Yeasts, and Fungi in Biodegradation

A diverse range of microorganisms has demonstrated the ability to decolorize and degrade C.I. Basic Red 9.

Bacteria: Certain bacterial strains, such as Enterobacter sp., have shown a remarkable ability to completely degrade C.I. Basic Red 9 into simpler organic compounds. researchgate.netresearchgate.net Studies have demonstrated high decolorization rates under specific optimal conditions of pH, temperature, and nutrient availability. The enzymatic machinery of these bacteria plays a crucial role in the breakdown of the complex dye structure.

Fungi: White-rot fungi are particularly effective in degrading a wide variety of recalcitrant organic pollutants, including synthetic dyes. Their extracellular ligninolytic enzymes, such as laccases and peroxidases, are capable of oxidizing the chromophore of C.I. Basic Red 9, leading to its decolorization. This non-specific enzymatic system allows fungi to attack a broad range of complex molecules.

Yeasts: Certain yeast species, like Saccharomyces cerevisiae, have also been investigated for their potential in the bioremediation of dye-contaminated wastewater. While the exact mechanisms are still under investigation, it is believed that a combination of biosorption and enzymatic degradation contributes to the removal of the dye from aqueous solutions.

Physico-Chemical Approaches for Effluent Treatment

In addition to biological methods, several physico-chemical technologies have been developed and optimized for the removal of C.I. Basic Red 9 from industrial effluents. These methods often involve advanced oxidation processes (AOPs) and other physical separation techniques.

Ozonation and Sonolysis: Ozonation involves the use of ozone (O₃) as a powerful oxidizing agent to break down the dye molecule. Sonolysis, the application of ultrasound, can enhance the degradation process by generating highly reactive radicals. Studies have shown that ozonation is a highly effective method for the chemical oxidation of C.I. Basic Red 9.

Electrocoagulation: This electrochemical process utilizes sacrificial anodes to produce coagulants in situ. These coagulants then destabilize and aggregate the dye molecules, facilitating their removal from the water. Electrocoagulation has demonstrated high removal efficiency for C.I. Basic Red 9 under optimized conditions of current density, pH, and treatment time.

Adsorption: Adsorption onto various materials, such as activated carbon and other low-cost adsorbents, is another effective method for removing C.I. Basic Red 9 from wastewater. The porous structure and high surface area of these materials allow for the efficient capture of dye molecules.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a complex compound like C.I. Basic Red 9 mononitrate, chromatographic methods are indispensable for isolating it from impurities and related substances.

High Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds. The development of a robust HPLC method is essential for the reliable analysis of C.I. Basic Red 9 mononitrate.

The choice of the stationary phase is a critical parameter in HPLC method development. For a basic compound like C.I. Basic Red 9, mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, offers unique selectivity. chemistryhall.comnih.gov

Mixed-mode columns, such as those in the Primesep family, can effectively separate basic dyes like pararosaniline (the parent compound of C.I. Basic Red 9). chemistryhall.com These columns offer a variety of stationary phases with different properties, allowing for tailored separations. chemistryhall.com For instance, the Primesep 100 column, a mixed-mode stationary phase, has been successfully used for the analysis of pararosaniline. chemistryhall.com

Another approach involves the use of specialized reverse-phase columns. For example, a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, can be employed for the analysis of C.I. Basic Red 9 monohydrochloride. researchgate.net The Newcrom family also includes mixed-mode columns (Newcrom A, AH, B, and BH) that feature ion-pairing groups, making them suitable for the separation of ionic compounds. researchgate.net

Standard reversed-phase columns, such as C18 columns, have also been utilized. One method describes the use of a Zorbax Extend C18 column for the separation of carcinogenic and allergenic dyestuffs, including Basic Red 9. libretexts.org Another method employs an Inertsil ODS-3 column for the separation of dyes. libretexts.org

Table 1: Examples of Stationary Phases Used in the HPLC Analysis of C.I. Basic Red 9 and Related Compounds

| Stationary Phase | Column Type | Application |

| Primesep 100 | Mixed-Mode | Separation of Pararosaniline (Basic Red 9) chemistryhall.com |

| Newcrom R1 | Reverse-Phase (low silanol activity) | Analysis of C.I. Basic Red 9 monohydrochloride researchgate.net |

| Newcrom A, AH, B, BH | Mixed-Mode | Separation of ionic compounds researchgate.net |

| Zorbax Extend C18 | Reverse-Phase | Determination of carcinogenic and allergenic dyestuffs, including Basic Red 9 libretexts.org |

| Inertsil ODS-3 | Reverse-Phase | Separation of dyes libretexts.org |

The mobile phase composition is optimized to achieve the desired separation of the analyte from other components in the sample. For the analysis of C.I. Basic Red 9, various mobile phase systems have been reported.

One method for the analysis of C.I. Basic Red 9 monohydrochloride on a Newcrom R1 column utilizes a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. researchgate.net For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be replaced with formic acid. researchgate.net

Another HPLC method for the determination of sixteen carcinogenic and allergenic dyestuffs, including Basic Red 9, on a Zorbax Extend C18 column employs a gradient elution with a mobile phase made of an acetonitrile-tetrahydrofuran-citrate buffered tetrabutylammonium (B224687) hydroxide (B78521) mixture. libretexts.org

For the separation of dyes on an Inertsil ODS-3 column, a gradient programmed mobile phase consisting of acetonitrile and ammonium (B1175870) acetate (B1210297) (10 mMol/L) is recommended. libretexts.org

Detection is typically performed using a UV-Visible detector set at the maximum absorption wavelength of the dye for optimal sensitivity. For C.I. Basic Red 9, the detection wavelength is commonly set at 540 nm. libretexts.org

Table 2: HPLC Mobile Phase and Detection Parameters for C.I. Basic Red 9 Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength |

| Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid researchgate.net | Not specified |

| Zorbax Extend C18 | Acetonitrile-tetrahydrofuran-citrate buffered tetrabutylammonium hydroxide mixture (gradient elution) libretexts.org | 540 nm libretexts.org |

| Inertsil ODS-3 | Acetonitrile and Ammonium Acetate (10 mMol/L) (gradient elution) libretexts.org | 540 nm libretexts.org |

| Primesep 100 | Acetonitrile/Water (80/20) with 0.2% Phosphoric Acid chemistryhall.com | 540 nm, 590 nm, 200 nm chemistryhall.com |

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation and identification of substances. It is particularly useful for monitoring the progress of chemical reactions and for the qualitative analysis of dye mixtures.

In the context of C.I. Basic Red 9, TLC has been used to separate the analogs that constitute basic fuchsin, a mixture that includes pararosaniline (the unmethylated form of Basic Red 9). One study demonstrated the separation of pararosaniline, rosaniline, magenta II, and new fuchsin on reverse-phase TLC plates.

The mobile phase used for this separation was a mixture of 25% methanol, 10% ammonium hydroxide, and 65% distilled water. The separation is based on the different polarities of the analogs, with the unmethylated pararosaniline migrating the furthest.

Table 3: TLC Separation of Basic Fuchsin Analogs on a Reverse-Phase Plate

| Analog | Retention Factor (Rf) |

| Pararosaniline (Magenta 0) | 0.54 |

| Rosaniline (Magenta I) | 0.41 |

| Magenta II | 0.31 |

| New Fuchsin (Magenta III) | 0.19 |

Spectroscopic Identification and Quantification Methods

Spectroscopic methods are widely used for the identification and quantification of chemical substances based on their interaction with electromagnetic radiation.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a straightforward and commonly used technique for determining the concentration of colored compounds in solution. libretexts.org This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For C.I. Basic Red 9, the concentration in a solution can be determined by measuring its absorbance at its maximum absorption wavelength (λmax). The optical absorption spectrum of pararosaniline hydrochloride in an aqueous solution shows a maximum absorption band at approximately 546 nm. libretexts.org Therefore, to calculate the concentration of C.I. Basic Red 9 in solutions, the absorbance is typically determined at a wavelength in the range of 540–554 nm. libretexts.org

This technique is valuable for quantifying the dye in various samples and for monitoring processes such as dye degradation or decolorization. researchgate.net For instance, the decolorization efficiency of C.I. Basic Red 9 can be measured by monitoring the decrease in absorbance at 540 nm. researchgate.net

Table 4: UV-Visible Spectrophotometry Parameters for C.I. Basic Red 9

| Parameter | Value |

| Maximum Absorption Wavelength (λmax) in Aqueous Solution | ~546 nm libretexts.org |

| Recommended Wavelength Range for Concentration Measurement | 540–554 nm libretexts.org |

Fluorescence Spectroscopy in Trace Analysis

Fluorescence spectroscopy is a highly sensitive analytical technique well-suited for trace analysis. The method is based on the principle that certain molecules, known as fluorophores, absorb light at a specific wavelength and subsequently emit light at a longer wavelength. The intensity of the emitted light is typically proportional to the concentration of the analyte, allowing for quantitative measurements.

C.I. Basic Red 9, also known as pararosaniline, possesses inherent fluorescent properties that can be exploited for its detection. nih.gov While direct fluorescence measurement is a viable approach, spectrofluorimetric methods can also be based on the quenching of the dye's fluorescence by a target analyte. In one such study, pararosaniline hydrochloride was developed as a fluorescent probe. researchgate.net The research established the compound's fluorescence characteristics in dioxane, with an excitation wavelength (λex) of 550 nm and an emission wavelength (λem) of 575 nm. researchgate.net

This study quantified a different compound by measuring its quenching effect on the fluorescence of pararosaniline. researchgate.net The methodology demonstrates the potential for using C.I. Basic Red 9 in sensitive analytical systems. The performance of this quenching method was rigorously validated, yielding a low limit of detection (LOD) and limit of quantification (LOQ), showcasing the suitability of fluorescence spectroscopy for trace-level analysis involving this dye. researchgate.net

Table 1: Performance Metrics for Spectrofluorimetric Analysis Using C.I. Basic Red 9 as a Fluorescent Probe

| Parameter | Value |

| Excitation Wavelength (λex) | 550 nm |

| Emission Wavelength (λem) | 575 nm |

| Linear Range 1 | 2.0 × 10⁻⁷ to 1.0 × 10⁻⁶ mol L⁻¹ |

| Linear Range 2 | 4.0 × 10⁻⁶ to 1.0 × 10⁻⁵ mol L⁻¹ |

| Limit of Detection (LOD) | 2.0 × 10⁻⁸ mol L⁻¹ |

| Limit of Quantification (LOQ) | 6.05 × 10⁻⁸ mol L⁻¹ |

| Data sourced from a study on the fluorescence quenching of pararosaniline hydrochloride in dioxane. researchgate.net |

Electroanalytical Techniques for Detection

Electroanalytical methods encompass a range of techniques that measure an electrical property (such as current, potential, or charge) to determine the concentration of an analyte in a solution. wikipedia.orgmdpi.com These methods are advantageous due to their high sensitivity, rapid response, and relatively low-cost instrumentation. researchgate.net Techniques like voltammetry and amperometry are particularly useful for the analysis of electroactive species, which includes many organic dyes that can undergo oxidation or reduction reactions. mdpi.comresearchgate.net

The core principle involves applying a potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration. mdpi.com The electrochemical behavior of triarylmethane dyes like C.I. Basic Red 9 has been noted in studies on their degradation and removal, confirming their electroactive nature. rsc.orgresearchgate.net

While specific voltammetric studies for the quantitative detection of C.I. Basic Red 9 are not extensively detailed in the available literature, the successful application of these techniques to other dyes provides a strong precedent. For instance, a highly effective electrochemical sensor was developed for the simultaneous detection of the dyes Allura Red and Acid Blue 9 using a modified glassy carbon electrode. acs.org This study employed differential pulse voltammetry (DPV) and demonstrated excellent performance, including low detection limits and a wide linear range. Such methodologies could be adapted for the detection of C.I. Basic Red 9.

Table 2: Example Performance of Electroanalytical Techniques for Dye Detection (Allura Red and Acid Blue 9)

| Parameter | Allura Red | Acid Blue 9 |

| Technique | Differential Pulse Voltammetry (DPV) | Differential Pulse Voltammetry (DPV) |

| Linear Range | 0.04–145.0 µM & 145.0–1035.0 µM | 0.05–155.0 µM & 155.0–1155.0 µM |

| Limit of Detection (LOD) | 12.0 nM | 15.0 nM |

| Data from a study on the simultaneous detection of Allura Red and Acid Blue 9 using a modified glassy carbon electrode, illustrating the capabilities of the technique. acs.org |

Method Validation and Performance Metrics in Research Studies

The validation of an analytical method is essential to ensure its reliability, accuracy, and suitability for its intended purpose. This process involves evaluating several key performance metrics. For the analysis of C.I. Basic Red 9, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique, and its validation is crucial for regulatory acceptance and data integrity. nih.govresearchgate.net

A comprehensive study on the determination of pararosaniline hydrochloride (C.I. Basic Red 9) in workplace air provides a clear example of rigorous method validation. nih.govresearchgate.net The method, based on HPLC with a diode-array detector (DAD), was validated according to European standards. nih.gov The validation process confirmed the method's performance across several key parameters, which are detailed in the table below.

Table 3: Method Validation and Performance Metrics for HPLC-DAD Analysis of C.I. Basic Red 9

| Parameter | Description | Finding |

| Analytical Method | The technique used for separation and detection. | High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD). nih.gov |

| Wavelength | The specific wavelength used for quantification. | 544 nm. nih.gov |

| Working Range | The concentration range over which the method is precise and accurate. | 0.002 to 0.04 mg/m³ (for a 120 L air sample). nih.gov |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.17 ng/mL. nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | 0.51 ng/mL. nih.gov |

| Recovery | The efficiency of the sample extraction procedure. | 97% to 103%. researchgate.net |

| Expanded Uncertainty | An interval around the measurement result that contains a large fraction of the distribution of reasonable values that could be attributed to the measurand. | 23%. nih.gov |

| Data sourced from a study on the determination of pararosaniline hydrochloride in workplace air. nih.govresearchgate.net |

Interactions with Substrates, Reagents, and Environmental Matrices

Adsorption Characteristics and Material Interactions

C.I. Basic Red 9 (BR9) is a cationic dye, and its interaction with various materials, particularly in the context of adsorption from aqueous solutions, has been the subject of extensive research. The efficiency of adsorption is significantly influenced by factors such as the adsorbent's nature, pH of the solution, initial dye concentration, and contact time. mdpi.com

Studies have explored the use of low-cost bio-adsorbents like rice husks for BR9 removal. Research comparing Indonesian rice husk (IRH) and Hungarian rice husk (HRH) found that the optimal pH for BR9 adsorption was 7. mdpi.com The adsorption process was found to follow the pseudo-second-order kinetic model, suggesting that the rate-limiting step may be chemisorption. mdpi.com The experimental data fit well with the BET (Brunauer–Emmett–Teller) multilayer adsorption isotherm model. mdpi.com The maximum adsorption capacities were determined to be 7.2 mg/g for IRH and 8.3 mg/g for HRH. mdpi.com

Natural zeolites, such as clinoptilolite, have also been proven effective for adsorbing BR9. In a study using clinoptilolite from Serbia, the Langmuir isotherm model accurately described the equilibrium adsorption, indicating monolayer coverage of the dye on the adsorbent surface. The maximum adsorption capacity (Q₀) was calculated to be 15.9 mg/g. The kinetics of this process were also confirmed to follow a pseudo-second-order mechanism.

Activated carbon derived from agricultural waste, such as immature cotton seeds (ICSAC), is another effective adsorbent for Basic Red 9. researchgate.net The adsorption process is pH-dependent, with optimal removal occurring at a pH of 12. researchgate.net The interaction is complex, with equilibrium data being analyzed by numerous isotherm models. researchgate.net

Conversely, interactions are not always favorable. A study on the interaction between BR9 and the cationic surfactant hexadecyltrimethylammonium bromide (HDTMABr) in an aqueous solution found no significant interaction. researchgate.net This is attributed to the electrostatic repulsion between the cationic dye molecules and the positively charged surfactant molecules. researchgate.net

Table 1: Adsorption Characteristics of C.I. Basic Red 9 on Various Adsorbents

| Adsorbent | Optimal pH | Kinetic Model | Isotherm Model | Max Adsorption Capacity (mg/g) |

|---|---|---|---|---|

| Indonesian Rice Husk (IRH) | 7 | Pseudo-second-order | BET Multilayer | 7.2 mdpi.com |

| Hungarian Rice Husk (HRH) | 7 | Pseudo-second-order | BET Multilayer | 8.3 mdpi.com |

| Clinoptilolite | Not Specified | Pseudo-second-order | Langmuir | 15.9 |

| Immature Cotton Seed Activated Carbon (ICSAC) | 12 | Not Specified | Multiple models studied | Not Specified researchgate.net |

Interfacing with Chemical Reagents in Analytical Procedures

C.I. Basic Red 9 is utilized in various analytical and microbiological laboratories. nih.gov Its pH-responsive nature makes it a useful reagent; the color and maximum absorption wavelength (λmax) are significantly affected by pH. medchemexpress.com In an acidified state, its optimal response is at a pH of 0.48 with a λmax at 549 nm. medchemexpress.com

Spectrophotometry is the most common method for the determination of Basic Red 9. nih.gov The dye's concentration in a solution can be quantified by measuring its absorbance at its characteristic maximum absorption wavelength, which has been reported at various values including 540 nm, 544 nm, and 550 nm depending on the specific conditions and instrumentation. researchgate.netnih.govresearchgate.net This technique is central to studying its degradation and adsorption, where the decrease in color intensity corresponds to its removal or breakdown. researchgate.net

In analytical chemistry, Basic Red 9 serves as a reagent for detecting other substances, including sulfur dioxide and formaldehyde (B43269). medchemexpress.comsigmaaldrich.com For instance, a modified pararosaniline method has been developed for the determination of total and bound sulfur dioxide in wine. medchemexpress.com

More advanced analytical procedures involve high-performance liquid chromatography (HPLC). A method for determining Basic Red 9 in workplace air utilizes HPLC with a diode array detector (DAD), with quantification performed at a wavelength of 544 nm. nih.gov This method allows for the separation and quantification of the dye in the presence of other compounds like aniline (B41778), nitrobenzene (B124822), and 4-tolylamine. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also been employed for the simultaneous separation and identification of multiple carcinogenic dyes, including Basic Red 9, in various materials. nih.gov

Table 2: Summary of Analytical Procedures Involving C.I. Basic Red 9

| Analytical Method | Reagent / Mobile Phase | Wavelength (λmax) | Application |

|---|---|---|---|

| Spectrophotometry | Acidified Solution | 549 nm | General quantification medchemexpress.com |

| Spectrophotometry | Not Specified | 540 nm | Monitoring degradation researchgate.net |

| HPLC-DAD | Methanol:0.1% phosphoric acid(V) (95:5, v/v) | 544 nm | Determination in workplace air nih.gov |

| LC-MS/MS | Acetonitrile-tetrahydrofuran-citrate buffered tetrabutylammonium (B224687) hydroxide (B78521) | 540 nm | Determination in textile materials nih.gov |

Photophysical and Photochemical Interaction Studies

The photophysical and photochemical properties of C.I. Basic Red 9 are critical to understanding its environmental fate and potential for degradation. As a dye, its primary photophysical characteristic is the selective absorption of light in the visible spectrum, which gives it its distinct color. umn.edu

Studies have investigated its degradation through advanced oxidation processes (AOPs), such as ozonation and sonolysis. researchgate.net Research comparing these methods for the chemical oxidation of Basic Red 9 found that ozonation was significantly more efficient at degrading the dye than ultrasonic irradiation alone or in combination with ozone. researchgate.net The decolorization efficiency during these processes is typically monitored using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (around 540 nm). researchgate.net Importantly, while short-term ozonation can effectively decolorize the solution, longer treatment periods are necessary to achieve high levels of toxicity removal. researchgate.net

Spectrophotometric studies have also been used to investigate the molecular interactions of Basic Red 9 in solution. As noted previously, a study examining the interaction between the cationic Basic Red 9 and the cationic surfactant hexadecyltrimethylammonium bromide (HDTMABr) revealed no significant binding or interaction. researchgate.net This lack of interaction, due to electrostatic repulsion, demonstrates how the charged nature of the dye molecule dictates its behavior in the presence of other charged chemical species. researchgate.net The compound is also known for its use as a biological stain and a fluorochrome, indicating it possesses fluorescent properties, though detailed studies on its quantum yield and fluorescence lifetime are not broadly available in the reviewed literature. nacchemical.comnih.gov

Q & A

Q. How should researchers document unexpected results, such as anomalous fluorescence quenching, in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.